2-Methoxy-6-(tributylstannyl)pyridine
Overview
Description
2-Methoxy-6-(tributylstannyl)pyridine is an organotin compound with the empirical formula C18H33NOSn and a molecular weight of 398.17 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methoxy group at the 2-position and a tributylstannyl group at the 6-position . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(tributylstannyl)pyridine typically involves the stannylation of 2-methoxypyridine. One common method is the reaction of 2-methoxypyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH) . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannylated product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other substituents through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(0) or palladium(II) catalysts are commonly used in cross-coupling reactions involving this compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura cross-coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Methoxy-6-(tributylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of functional materials, such as polymers and ligands for catalysis.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(tributylstannyl)pyridine in chemical reactions involves the activation of the stannyl group by a palladium catalyst. The palladium catalyst facilitates the formation of a carbon-palladium intermediate, which then undergoes a transmetalation step with the stannyl group, followed by reductive elimination to form the desired product . The molecular targets and pathways involved are primarily related to the catalytic cycle of palladium-catalyzed cross-coupling reactions .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-(tributylstannyl)pyridine
- 4-Chloro-2-(tributylstannyl)pyridine
- 2-Bromo-6-(difluoromethyl)pyridine
- 2-Bromo-6-methoxypyridine
Uniqueness
2-Methoxy-6-(tributylstannyl)pyridine is unique due to the presence of both a methoxy group and a tributylstannyl group on the pyridine ring. This combination allows for selective functionalization and cross-coupling reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
tributyl-(6-methoxypyridin-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h2-4H,1H3;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEIMCQVOGICOFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441267 | |
Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164014-94-2 | |
Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=164014-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-6-(tributylstannyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50441267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxy-6-(tributylstannyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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